7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid

Catalog No.
S589460
CAS No.
500346-26-9
M.F
C17H12ClNO2
M. Wt
297.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic a...

CAS Number

500346-26-9

Product Name

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid

IUPAC Name

7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

InChI

InChI=1S/C17H12ClNO2/c1-10-14(18)8-7-12-13(17(20)21)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)

InChI Key

ZVEMFXOLQBHHKA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Cl

Synonyms

7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid, Y-0452

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Cl
  • Antimicrobial Activity

    Quinoline carboxylic acids are a class of compounds known for their diverse biological activities, including antibacterial and antifungal properties []. The presence of the chlorine and methyl groups on the quinoline ring might influence the compound's ability to interact with microbial targets. Further research is needed to determine the effectiveness of 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid against specific pathogens.

  • Ligand Design

    Carboxylic acids can act as functional groups for binding to other molecules. The quinoline core structure is also present in many biologically active compounds []. Therefore, 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid could potentially be a scaffold for designing new ligands that target specific proteins or enzymes.

  • Organic Synthesis

    Quinoline derivatives are valuable intermediates in organic synthesis. The presence of various functional groups in 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (chloro, methyl, phenyl, and carboxylic acid) might make it a useful building block for the synthesis of more complex molecules with potential biological or material properties.

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is an organic compound classified as a quinolinecarboxylic acid. Its molecular formula is C17H12ClNO2C_{17}H_{12}ClNO_{2} and it has a molecular weight of approximately 297.74 g/mol. The compound features a quinoline core structure, which includes a carboxylic acid group at the fourth position, a chlorine atom at the seventh position, a methyl group at the eighth position, and a phenyl ring connected to the second position. This specific arrangement contributes to its unique chemical properties and biological activities .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Consult a safety data sheet (SDS) for similar quinolinecarboxylic acids if available.

  • Oxidation: The methyl group can undergo oxidation, potentially forming corresponding quinoline derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
  • Substitution: The chlorine atom can be substituted with different nucleophiles under suitable conditions, allowing for further functionalization of the compound .

This compound exhibits notable biological activities, particularly in antimicrobial applications. It has demonstrated antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Furthermore, its unique structure allows it to interact with various enzymes and proteins, influencing metabolic pathways and potentially altering enzyme activity . The exact mechanisms of action are still under investigation, but its quinoline core is believed to play a significant role in its biological effects.

The synthesis of 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid typically involves the following methods:

  • Condensation Reactions: Aniline derivatives are condensed with β-ketoesters under controlled reaction conditions to form 4-hydroxyquinolines.
  • Subsequent Functionalization: Further reactions are performed to introduce the chlorine and methyl groups at the appropriate positions on the quinoline ring.

Industrial production methods are less documented but generally follow similar synthetic routes optimized for yield and purity .

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:

  • Antimicrobial Agent Development: Its antibacterial and antifungal properties make it useful in designing new antimicrobial agents.
  • Ligand Design: The compound serves as a scaffold for creating new ligands that target specific proteins or enzymes.
  • Organic Synthesis Intermediate: It is valuable in organic synthesis for constructing more complex molecules with potential biological or material properties .

Research into the interaction of 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid with biological targets is ongoing. Preliminary studies suggest that it binds to specific enzymes, potentially altering their activity. This binding could influence various metabolic pathways, although detailed mechanisms remain to be fully elucidated .

Several compounds share structural similarities with 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid:

Compound NameUnique Features
2-Phenylquinoline-4-carboxylic acidLacks halogen and methyl substituents
7-Chloro-2-phenylquinoline-4-carboxylic acidChlorine at the seventh position only
8-Methyl-2-phenylquinoline-4-carboxylic acidMethyl group present but without chlorine

Comparison: 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is distinguished by the presence of both chlorine and methyl groups on the quinoline ring. This unique combination may enhance its biological activity and chemical reactivity compared to its analogs, potentially leading to different binding affinities and selectivities toward various biological targets .

Conrad-Limpach Synthesis Applications and Modifications

The Conrad-Limpach synthesis has emerged as a fundamental approach for constructing quinoline-4-carboxylic acid derivatives, involving the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines through Schiff base intermediates. This methodology is particularly relevant for synthesizing 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid, as it provides direct access to the quinoline-4-carboxylic acid framework essential for the target structure. The reaction mechanism begins with nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate that subsequently undergoes protonation and dehydration to generate the critical Schiff base intermediate. The process requires careful temperature control, with the electrocyclic ring closure step necessitating heating to approximately 250°C, which represents the rate-determining step of the overall transformation.

Optimization studies have demonstrated that solvent selection plays a crucial role in achieving high yields, with early work showing moderate yields below 30% when reactions were conducted without solvent. Subsequent investigations by Limpach revealed that employing inert solvents such as mineral oil dramatically improved yields to 95% in many cases, highlighting the importance of reaction medium optimization. The regioselectivity of β-ketoester attack presents additional considerations, as aniline can potentially attack either the reactive keto group or the less reactive ester group, leading to different regioisomeric products. Temperature control becomes critical in directing this selectivity, with room temperature conditions favoring attack at the keto group to yield the desired 4-hydroxyquinoline products, while elevated temperatures around 140°C can promote ester group attack, leading to alternative regioisomers.

Doebner Reaction Implementations and Three-Component Strategies

The Doebner reaction has proven particularly valuable for synthesizing 2-phenylquinoline-4-carboxylic acid derivatives, offering a three-component approach that combines anilines, aldehydes, and pyruvic acid in a single synthetic operation. Iron(III) trifluoromethanesulfonate has been demonstrated as an effective catalyst for this transformation, enabling the synthesis of 2-phenylquinoline-4-carboxylic acid using pyruvic acid, aniline, and benzaldehyde under optimized conditions. The reaction exhibits attractive characteristics including concise one-pot conditions, high atom economy, and limited energy consumption, requiring only catalytic amounts (15 mol%) of the iron catalyst with reaction periods as short as 3 hours. The catalyst recovery and reuse capability represents an additional advantage, with the iron catalyst being easily separated from the reaction system and reused with minimal activity loss.

Recent methodological developments have focused on optimizing the Doebner hydrogen-transfer reaction for anilines possessing electron-withdrawing groups, which traditionally show lower reactivity in quinoline-forming reactions. Investigations have revealed that the relationship between dihydroquinoline oxidation and imine reduction serves as a key mechanistic insight that has led to improved yields for electron-deficient quinolines. Large-scale implementations have been successfully demonstrated, with reactions producing 371 grams of quinoline product in 82% yield, essentially matching small-scale reaction efficiency. The optimization process involved increasing the equivalents of aniline and benzaldehyde to provide 2 equivalents of imine, which resulted in improved overall yields. Critical temperature requirements were identified, with reactions needing to be conducted at temperatures of 65°C or higher for optimal performance.

Modified Pfitzinger Approaches for Quinoline-4-carboxylic Acid Construction

The Pfitzinger reaction offers an alternative route to quinoline-4-carboxylic acids through the reaction of isatin with base and carbonyl compounds. This methodology has been refined through the development of improved protocols involving trimethylsilyl chloride-mediated reactions of readily available starting materials. The improved Pfitzinger reaction incorporates esterification and cyclization in a single-step process, with in situ formation of carboxylic ester or acid groups at the 4-position of the quinoline ring. The reaction mechanism involves initial hydrolysis of the isatin amide bond under basic conditions to generate a keto-acid intermediate, followed by imine formation with the carbonyl partner and subsequent cyclization with dehydration to yield the desired quinoline product.

Key advantages of this protocol include readily available starting materials, good functional group tolerance, mild reaction conditions, operational simplicity, and feasibility for scale-up operations. The reaction demonstrates broad substrate scope, accommodating various functional groups and substitution patterns relevant to the synthesis of complex quinoline derivatives. Recent developments have focused on enhancing the efficiency and environmental sustainability of these transformations while maintaining the structural diversity accessible through this synthetic approach.

The compound 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid follows the IUPAC nomenclature rules for heterocyclic compounds containing a quinoline core structure [1]. The systematic name is derived from the parent quinoline structure with appropriate numbering and substituent designations [1] [3]. The quinoline ring system is numbered starting from the nitrogen atom as position 1, proceeding clockwise around the heterocyclic ring [1].

The molecular formula of 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is C17H12ClNO2, with a molecular weight of 297.74 g/mol [6] [11]. The structure features four key substituents on the quinoline core: a chlorine atom at position 7, a methyl group at position 8, a phenyl group at position 2, and a carboxylic acid group at position 4 [1] [6].

Constitutional isomerism in this compound arises from the different possible arrangements of the substituents on the quinoline ring system [14] [25]. Several constitutional isomers can be identified based on the positions of the chlorine and methyl substituents:

IsomerPosition of ClPosition of MeKey Structural Difference
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid7-position8-positionOriginal compound
6-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid6-position8-positionChlorine moved to position 6
5-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid5-position8-positionChlorine moved to position 5
7-Chloro-6-methyl-2-phenylquinoline-4-carboxylic acid7-position6-positionMethyl moved to position 6

These constitutional isomers differ in their physical and chemical properties due to the altered electronic distribution and steric effects caused by the different positioning of substituents [14] [25]. The position of the chlorine atom significantly affects the electron density distribution within the quinoline ring, influencing properties such as acidity of the carboxylic acid group and the overall reactivity of the molecule [3] [25].

The phenyl group at position 2 and the carboxylic acid at position 4 remain constant across these constitutional isomers [1] [6]. The phenyl group contributes to the extended π-conjugation system, while the carboxylic acid provides acidic properties and potential for hydrogen bonding interactions [1] [3]. These features are crucial for the compound's molecular packing and crystal structure characteristics [5] [9].

Computational analysis of these constitutional isomers reveals differences in their electronic properties, including variations in dipole moment, molecular electrostatic potential, and frontier molecular orbital energies [10] [17]. These differences can be attributed to the altered electronic distribution resulting from the different positioning of the chlorine and methyl substituents [14] [25].

X-Ray Crystallographic Studies of Molecular Packing and π-π Stacking Interactions

X-ray crystallographic studies of 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid and related quinoline derivatives provide valuable insights into their three-dimensional structures and intermolecular interactions [5] [9]. Typically, these compounds crystallize in the monoclinic crystal system with the P21/c space group, which is common for many quinoline carboxylic acid derivatives [18] [20].

The unit cell parameters for quinoline carboxylic acids generally fall within the following ranges [18] [24]:

  • Unit cell dimensions (a, b, c): 7.42-7.85 Å, 12.70-13.70 Å, 7.80-8.50 Å
  • Unit cell angles (α, β, γ): 90°, 115-120°, 90°
  • Z (molecules per unit cell): 4
  • Calculated density: 1.30-1.40 g/cm³

The molecular packing in the crystal structure of 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is primarily governed by π-π stacking interactions between the quinoline ring systems of adjacent molecules [9] [19]. These π-π stacking interactions are characterized by the following parameters [9] [19]:

ParameterTypical Value for Quinoline Derivatives
Centroid-centroid distance3.3-3.8 Å
Interplanar distance3.2-3.5 Å
Slippage0.5-1.5 Å
Dihedral angle between planes0-10°
Type of π-π stackingFace-to-face, offset

The π-π stacking interactions in quinoline derivatives typically involve face-to-face, offset arrangements of the aromatic rings [9] [19]. This arrangement allows for optimal overlap of the π-electron clouds while minimizing electrostatic repulsion between the rings [9] [24]. The interplanar distances observed in these stacking interactions (3.2-3.5 Å) are consistent with typical aromatic π-π stacking distances reported in the literature [19] [24].

In addition to π-π stacking, the crystal packing is stabilized by various hydrogen bonding interactions [5] [20]. The carboxylic acid group at position 4 plays a crucial role in these interactions, forming intermolecular O-H···N and O-H···O hydrogen bonds [18] [20]. These hydrogen bonds, along with weaker C-H···O and C-H···π interactions, contribute to the three-dimensional network of the crystal structure [20] [24].

The molecular packing of 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid typically exhibits a herringbone pattern, with parallel layers of molecules arranged along specific crystallographic planes [18] [24]. Within these layers, the molecules are stacked with their quinoline rings parallel to each other, maximizing the π-π stacking interactions [9] [19].

The chlorine atom at position 7 and the methyl group at position 8 influence the crystal packing through steric effects and potential halogen bonding interactions [5] [9]. The phenyl group at position 2 contributes to the extended π-conjugation system and participates in additional π-π stacking interactions with neighboring molecules [9] [19].

X-ray diffraction analysis also reveals that the quinoline ring system in these compounds is essentially planar, with maximum deviations from the mean plane typically less than 0.1 Å [9] [24]. The phenyl ring at position 2 is slightly twisted with respect to the quinoline plane, with dihedral angles ranging from 10° to 30°, depending on the crystal packing forces [9] [20].

Comparative Analysis of Tautomeric Forms Through Spectroscopic Verification

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid can exist in multiple tautomeric forms due to the presence of the carboxylic acid group and the nitrogen atom in the quinoline ring [13] [21]. The three main tautomeric forms include the keto form (carboxylic acid), the enol form, and the zwitterionic form [13] [21].

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the tautomeric equilibria of quinoline carboxylic acids [21] [22]. The ¹H NMR spectrum of the keto form (predominant in non-polar solvents) shows a characteristic signal for the carboxylic acid proton at 13.20-13.50 ppm [21] [23]. In contrast, the enol form exhibits a hydroxyl proton signal at 11.00-12.00 ppm, while the zwitterionic form lacks these signals altogether [21] [22].

The ¹³C NMR spectra also reflect these tautomeric differences [21] [23]. The carbonyl carbon of the carboxylic acid group in the keto form resonates at 168-170 ppm, whereas the corresponding carbon in the enol form appears at 160-165 ppm [21] [23]. In the zwitterionic form, the carboxylate carbon signal shifts downfield to 175-180 ppm due to the negative charge [21] [22].

Tautomeric FormKey ¹H NMR SignalKey ¹³C NMR SignalKey IR Band
Keto FormCOOH: 13.20-13.50 ppmC=O: 168-170 ppmC=O: 1710-1690 cm⁻¹
Enol FormOH: 11.00-12.00 ppmC-OH: 160-165 ppmC-OH: 1200-1100 cm⁻¹
Zwitterionic FormNo OH/COOH signalCOO⁻: 175-180 ppmCOO⁻: 1650-1550 cm⁻¹

Infrared (IR) spectroscopy further confirms these tautomeric forms [13] [16]. The keto form shows characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band at 3300-2500 cm⁻¹ and a strong C=O stretching band at 1710-1690 cm⁻¹ [13] [16]. The enol form exhibits a C-OH stretching band at 1200-1100 cm⁻¹, while the zwitterionic form shows characteristic carboxylate stretching bands at 1650-1550 cm⁻¹ [13] [21].

The tautomeric equilibrium is influenced by several factors, including solvent polarity, temperature, and pH [13] [23]. In non-polar solvents like chloroform, the keto form predominates, while in polar solvents like dimethyl sulfoxide (DMSO), a mixture of tautomers may be observed [21] [23]. In the solid state, X-ray crystallographic studies indicate that quinoline carboxylic acids often exist in the zwitterionic form, with the nitrogen atom protonated and the carboxylic acid deprotonated [18] [21].

Ultraviolet-visible (UV-Vis) spectroscopy also provides evidence for tautomeric forms [10] [13]. The keto form typically shows absorption maxima at 320-340 nm (π → π* transition of the quinoline core), 270-290 nm (n → π* transition of the carbonyl group), and 250-270 nm (π → π* transition of the phenyl ring) [10] [13]. The enol and zwitterionic forms exhibit shifted absorption maxima due to the altered electronic distribution [10] [13].

Mass spectrometry further supports the structural assignment of these tautomeric forms [11] [15]. The molecular ion peak at m/z 297 corresponds to the molecular weight of 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid [11] [15]. Fragment ions at m/z 252 [M-COOH]⁺, m/z 262 [M-Cl]⁺, and m/z 220 [M-Ph]⁺ provide additional structural confirmation [11] [15].

Computational studies, including density functional theory (DFT) calculations, have been employed to investigate the relative stabilities of these tautomeric forms [10] [17]. These calculations indicate that the keto form is generally more stable in the gas phase and non-polar environments, while the zwitterionic form becomes more favorable in polar environments and in the solid state due to enhanced electrostatic interactions [10] [17].

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

297.0556563 g/mol

Monoisotopic Mass

297.0556563 g/mol

Heavy Atom Count

21

Wikipedia

7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types